![molecular formula C24H32N4O2 B1209137 1-[2-Imino-3-[2-(1-piperidinyl)ethyl]-1-benzimidazolyl]-3-(3-methylphenoxy)-2-propanol](/img/structure/B1209137.png)
1-[2-Imino-3-[2-(1-piperidinyl)ethyl]-1-benzimidazolyl]-3-(3-methylphenoxy)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-imino-3-[2-(1-piperidinyl)ethyl]-1-benzimidazolyl]-3-(3-methylphenoxy)-2-propanol is a member of benzimidazoles.
Scientific Research Applications
DNA Binding and Cytotoxicity
A study focused on benzimidazole compounds similar to the one , discussing their DNA binding and cytotoxic properties. These compounds, including benzimidazole-based Schiff base copper(II) complexes, have shown significant binding to calf thymus DNA through an intercalative mode. Moreover, they have demonstrated substantial in vitro cytotoxic effect against various human cancer cell lines, indicating potential applications in cancer research and treatment (Paul et al., 2015).
Synthesis and Fluorescence Properties
Another study explored the interaction of 3-(benzimidazolyl-2)-2-iminocoumarins with aromatic aldehydes in the presence of piperidine. This reaction led to the creation of 7-aryl-7H-benzo[4,5]imidazo[1,2-c]benzopyrano[3,2-e]pyrimidines, exhibiting effective fluorescence in alcohol solutions (Gorobets & Abakumov, 2002).
Structural Analysis of Related Compounds
Research on a related compound, Dabigatran etexilate tetrahydrate, revealed insights into its crystal structure. The study highlighted the angles formed by various rings in the molecule and the intramolecular hydrogen bonding present, contributing to the understanding of the compound's structural properties (Liu et al., 2012).
Integrin Antagonism
A derivative of the compound, Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, was studied for its role as a potent and orally active fibrinogen receptor antagonist. This study elucidates the compound's potential in antithrombotic treatment (Hayashi et al., 1998).
Synthesis of Derivatives
Research on the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, including similar chemical structures, provides insights into new synthetic methods and the potential applications of these derivatives in various fields (Mohamed, 2021).
properties
Molecular Formula |
C24H32N4O2 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
1-[2-imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-3-(3-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C24H32N4O2/c1-19-8-7-9-21(16-19)30-18-20(29)17-28-23-11-4-3-10-22(23)27(24(28)25)15-14-26-12-5-2-6-13-26/h3-4,7-11,16,20,25,29H,2,5-6,12-15,17-18H2,1H3 |
InChI Key |
DDXGBMILSYHELN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(CN2C3=CC=CC=C3N(C2=N)CCN4CCCCC4)O |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2C3=CC=CC=C3N(C2=N)CCN4CCCCC4)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



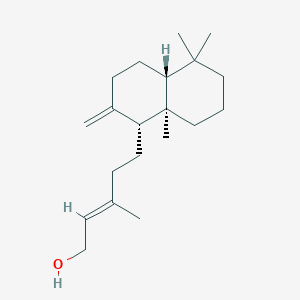
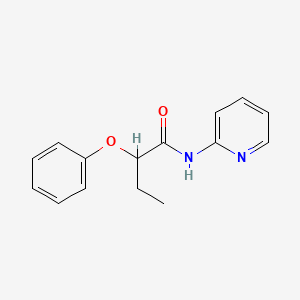
![4-[(3-Fluorophenyl)methyl-(3-pyridinylmethyl)amino]-4-oxobutanoic acid](/img/structure/B1209060.png)
![N-(3,4-dimethylphenyl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1209061.png)

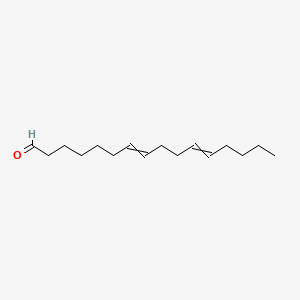
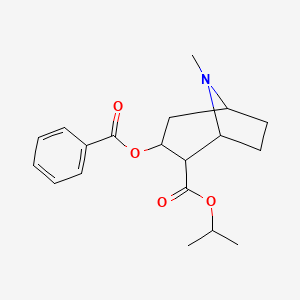

![1-Azabicyclo[2.2.2]octan-2-one](/img/structure/B1209070.png)


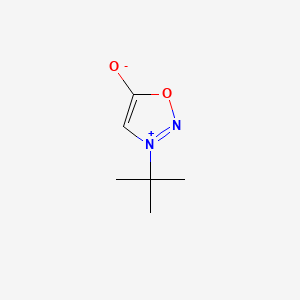
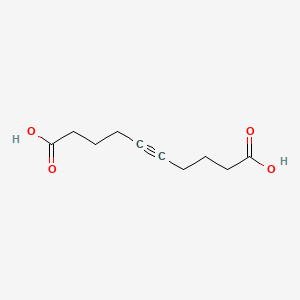
![1-[2,6-Bis[4-(trifluoromethyl)phenyl]-4-pyridyl]-2-(dibutylamino)ethanol](/img/structure/B1209079.png)